Sodium (E)-1-cyanoprop-1-en-2-olate
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Overview
Description
Sodium (E)-1-cyanoprop-1-en-2-olate is an organic compound that features a sodium ion bonded to the (E)-1-cyanoprop-1-en-2-olate anion. This compound is of interest due to its unique chemical structure and reactivity, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium (E)-1-cyanoprop-1-en-2-olate typically involves the reaction of a suitable precursor with sodium hydroxide or sodium ethoxide. One common method is the condensation of an aldehyde with a nitrile in the presence of a base, followed by the addition of sodium ions to form the desired compound.
Industrial Production Methods: Industrial production of this compound often involves large-scale organic synthesis techniques. The process generally includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to optimize the formation of the (E)-isomer and to minimize by-products.
Chemical Reactions Analysis
Types of Reactions: Sodium (E)-1-cyanoprop-1-en-2-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanopropenolate moiety is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Typical conditions involve the use of strong nucleophiles like alkoxides or amines under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines.
Scientific Research Applications
Sodium (E)-1-cyanoprop-1-en-2-olate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds and other complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: this compound is used in the production of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of Sodium (E)-1-cyanoprop-1-en-2-olate involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in reactions that form new carbon-carbon or carbon-heteroatom bonds. Its reactivity is influenced by the presence of the cyanide and enolate groups, which can stabilize transition states and intermediates in chemical reactions.
Comparison with Similar Compounds
- Sodium (E)-2-cyano-3-phenylprop-2-en-1-olate
- Sodium (E)-3-cyano-2-butenoate
- Sodium (E)-2-cyano-3-methylbut-2-en-1-olate
Comparison: Sodium (E)-1-cyanoprop-1-en-2-olate is unique due to its specific structural features, including the position of the cyanide group and the (E)-configuration of the double bond. These characteristics influence its reactivity and the types of reactions it can undergo. Compared to similar compounds, it may exhibit different reactivity patterns and selectivity in chemical transformations.
Properties
IUPAC Name |
sodium;(E)-1-cyanoprop-1-en-2-olate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO.Na/c1-4(6)2-3-5;/h2,6H,1H3;/q;+1/p-1/b4-2+; |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTTZGNRERNUKCK-VEELZWTKSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC#N)[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C#N)/[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4NNaO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
105.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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